4-[(4-Nitrophenyl)sulfanyl]phenol
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Overview
Description
4-[(4-Nitrophenyl)sulfanyl]phenol is an organic compound with the molecular formula C12H9NO3S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)sulfanyl]phenol typically involves the reaction of 4-nitrothiophenol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, zinc, and iron in concentrated hydrochloric acid are frequently used.
Substitution: Acid catalysts, such as sulfuric acid, are often employed in esterification reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(4-Aminophenyl)sulfanyl]phenol.
Substitution: Various esters and ethers of this compound.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]phenol involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then interact with various biological molecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the sulfanyl group.
4-Aminophenol: The reduced form of 4-nitrophenol, with an amino group instead of a nitro group.
4-[(4-Methylphenyl)sulfanyl]phenol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 4-[(4-Nitrophenyl)sulfanyl]phenol is unique due to the presence of both a nitrophenyl and a sulfanyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C12H9NO3S |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylphenol |
InChI |
InChI=1S/C12H9NO3S/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H |
InChI Key |
OZKBCXNJYCRMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)O |
Origin of Product |
United States |
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